molecular formula C12H17N4OS.ClH.Cl<br>C12H18Cl2N4OS B000341 Thiamine hydrochloride CAS No. 67-03-8

Thiamine hydrochloride

Cat. No.: B000341
CAS No.: 67-03-8
M. Wt: 337.3 g/mol
InChI Key: DPJRMOMPQZCRJU-UHFFFAOYSA-M
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Preparation Methods

Traditional Synthesis and Its Limitations

Conventional Chlorosulfonic Acid-Based Method

The traditional preparation of thiamine hydrochloride involves reacting thiamine mononitrate with hydrogen chloride gas generated by adding chlorosulfonic acid to hydrochloric acid. This method produces a methanol solvate intermediate, which requires drying to remove residual solvent . While effective, this approach has significant drawbacks:

  • Safety risks : Chlorosulfonic acid is hypertoxic and reacts violently with water, posing explosion risks in enclosed environments .

  • Environmental concerns : The process generates spent acid waste containing sulfuric and hydrochloric acids, complicating disposal and increasing production costs .

  • Product quality issues : The resulting this compound often exhibits low bulk density (0.40–0.45 g/mL) and poor flowability due to irregular crystal morphology .

Modern Preparation Methods

Concentrated Hydrochloric Acid Decomposition Method (CN103387573A)

This patent describes a safer alternative that eliminates chlorosulfonic acid by directly utilizing concentrated hydrochloric acid as the hydrogen chloride source .

Reaction Mechanism and Steps

  • Hydrogen chloride generation :

    • Concentrated hydrochloric acid (31%) is heated to 110°C, releasing HCl gas.

    • The gas is dried via sulfuric acid scrubbing to remove moisture .

  • Acid methanol preparation :

    • Dried HCl is absorbed into methanol to create a 33% HCl/methanol solution .

  • This compound synthesis :

    • The acid methanol solution is dripped into a thiamine mononitrate/methanol mixture (1:5 mass ratio) at 0–70°C.

    • Post-reaction cooling to 10°C precipitates the product, which is filtered, washed, and dried .

Advantages Over Traditional Methods

  • Safety : Removes chlorosulfonic acid, reducing explosion risks .

  • Efficiency : HCl utilization reaches 95%, versus 60–70% in traditional methods .

  • Product quality :

    • Bulk density increases to 0.50–0.60 g/mL.

    • Total chloride content stabilizes at 20.8–21.2% (vs. 19.5–21.5% traditionally) .

Table 1: Comparative Product Properties

ParameterTraditional MethodCN103387573A Method
Bulk Density (g/mL)0.40–0.450.50–0.60
Cl Content (%)19.5–21.520.8–21.2
Reaction Yield (%)85–9092–95

Solvent-Mediated Crystallization (CN105315272A)

This method focuses on controlling crystal morphology to enhance flowability and bulk density .

Process Overview

  • Suspension preparation :

    • Thiamine mononitrate (30 g) is dispersed in ethyl acetate (150 mL) at 60°C .

  • HCl generation and drying :

    • Chlorosulfonic acid is dripped into concentrated HCl to produce gas, dried via sulfuric acid .

  • Crystallization :

    • HCl gas is introduced into the suspension, followed by slow cooling (0.1–0.5°C/min) to 10°C.

    • Rod-shaped crystals form, with an angle of repose of 31–36.4° and bulk density of 0.50–0.608 g/mL .

Key Innovations

  • Crystal engineering : Rod-shaped crystals improve flowability compared to traditional plate-like forms .

  • Solvent selection : Ethyl acetate reduces methanol usage, lowering solvent residues to <0.1% .

Critical Analysis of Methodologies

Environmental and Economic Considerations

The CN103387573A method eliminates spent acid waste, reducing treatment costs by an estimated 30% . However, it requires higher energy input for HCl gas generation (110°C heating vs. ambient conditions in traditional methods). In contrast, the CN105315272A approach maintains chlorosulfonic acid use but offsets this with improved crystal properties that reduce post-processing losses .

Scalability and Industrial Feasibility

  • Batch consistency : The CN103387573A method demonstrates <2% batch-to-batch variability in chloride content, critical for pharmaceutical compliance .

  • Throughput : The CN105315272A crystallization process adds 3–3.5 hours per batch but achieves 98% phase purity, reducing recrystallization needs .

Chemical Reactions Analysis

Types of Reactions: Thiamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is susceptible to degradation due to heat, light, alkaline pH, and sulfites .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of oxidizing agents.

    Reduction: It can be reduced under specific conditions to form different derivatives.

    Substitution: this compound can undergo substitution reactions with various reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in acidic conditions, this compound can degrade to form thiamine disulfide .

Scientific Research Applications

Clinical Applications

1. Treatment of Thiamine Deficiency

Thiamine hydrochloride is primarily used to treat thiamine deficiency, which can lead to conditions such as Wernicke's encephalopathy and beriberi. Clinical studies have shown that intravenous administration of thiamine can effectively reverse neurological symptoms associated with these conditions .

2. Management of Diabetes

Recent research indicates that high-dose thiamine supplementation (300 mg daily) may reduce urinary albumin levels in individuals with type 2 diabetes, suggesting a protective effect on kidney function . This has implications for preventing diabetic nephropathy.

3. Neuroprotective Effects

Thiamine is essential for maintaining cognitive functions. A study highlighted its potential in improving cognitive abilities in patients with mild cognitive impairment (MCI), particularly enhancing short-term memory . Additionally, thiamine's role in reducing oxidative stress in the brain may contribute to its neuroprotective effects .

Therapeutic Potential

1. Antioxidant Properties

This compound has been shown to possess antioxidant properties, which help protect cells from oxidative damage. In animal models, it has been observed to increase glutathione levels and reduce liver inflammation following acute ethanol exposure . This suggests its potential use in managing conditions associated with oxidative stress.

2. Immune System Modulation

Thiamine plays a significant role in modulating the immune response. Studies indicate that it can reduce inflammation by decreasing the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby potentially benefiting conditions characterized by chronic inflammation .

Agricultural Applications

1. Crop Protection

Recent investigations have explored the use of this compound as an insect repellent. A study demonstrated that formulations containing thiamine could provide long-lasting protection against mosquito bites when applied to human skin . This application highlights its potential use in developing eco-friendly pest control measures.

Analytical Applications

1. High-Performance Thin-Layer Chromatography (HPTLC)

This compound is utilized in various analytical methods, including HPTLC for quantifying other compounds in pharmaceutical preparations. This method allows for precise determination of thiamine levels alongside other active ingredients, ensuring quality control in drug formulations .

Summary Table of Applications

Application Area Specific Use Key Findings/Studies
Clinical MedicineTreatment of thiamine deficiencyEffective reversal of Wernicke's encephalopathy symptoms
Diabetes ManagementReducing urinary albumin levelsHigh-dose thiamine shows protective effects on kidney function
NeuroprotectionCognitive enhancement in MCI patientsImprovement in short-term memory reported
Antioxidant EffectsProtection against oxidative stressIncreases glutathione levels; reduces liver inflammation
Immune ModulationReducing inflammationDecreases pro-inflammatory cytokines production
Agricultural UseInsect repellent formulationLong-lasting protection against mosquitoes
Analytical ChemistryQuantification via HPTLCReliable method for determining thiamine levels

Comparison with Similar Compounds

Biological Activity

Thiamine hydrochloride, also known as vitamin B1, is an essential water-soluble vitamin that plays a critical role in cellular metabolism. Its biological activity is primarily attributed to its function as a coenzyme in various biochemical pathways, particularly those involved in energy production. This article explores the biological activity of this compound, highlighting its enzymatic roles, therapeutic applications, and non-coenzymatic functions.

Enzymatic Roles

Thiamine Diphosphate (TDP) is the active form of thiamine and serves as a cofactor for several key enzymes involved in metabolic processes:

  • Pyruvate Dehydrogenase : Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.
  • Alpha-Ketoglutarate Dehydrogenase : Plays a role in the citric acid cycle, facilitating the conversion of alpha-ketoglutarate to succinyl-CoA.
  • Branched-Chain Alpha-Keto Acid Dehydrogenase : Involved in the metabolism of branched-chain amino acids.

These enzymes are crucial for energy metabolism , particularly in tissues with high energy demands such as the brain and heart .

Non-Coenzymatic Functions

Beyond its enzymatic roles, thiamine exhibits significant non-coenzymatic activities:

  • Nerve Function : Thiamine triphosphate (TTP) is implicated in nerve impulse transmission, influencing ion channel activity and neuronal signaling pathways .
  • Regulation of Gene Expression : Thiamine derivatives can act as signaling molecules that regulate protein synthesis through mechanisms involving riboswitches, which are RNA elements that control gene expression in response to metabolite levels .

Clinical Applications and Case Studies

This compound has been studied for various clinical applications, particularly in conditions associated with thiamine deficiency.

1. Seasonal Ataxia Syndrome

A double-blind placebo-controlled study demonstrated that this compound significantly improved clinical symptoms in patients with seasonal ataxia syndrome endemic to Nigeria. The study reported a statistically significant improvement (p < 0.0001) in clinical severity grading among those treated with thiamine compared to placebo .

2. Safety Profile

A toxicity study evaluating intravenous administration of this compound found that out of 1,070 doses administered to 989 patients, adverse reactions were minimal (1.1% incidence), primarily consisting of transient burning sensations at the injection site . This indicates a favorable safety profile for this compound when administered parenterally.

3. Insect Repellent Activity

Recent research has explored this compound's potential as a natural insect repellent. A pilot study involving human subjects showed that increasing concentrations of this compound reduced mosquito bites significantly, demonstrating its efficacy as an alternative to chemical repellents .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study FocusKey FindingsReference
Enzymatic RoleTDP acts as a cofactor for critical metabolic enzymes involved in energy production
Seasonal Ataxia SyndromeSignificant improvement in clinical symptoms with p < 0.0001
Safety ProfileLow incidence (1.1%) of adverse reactions post IV administration
Insect Repellent ActivityEffective repellent against mosquitoes; protection increased with concentration

Q & A

Basic Research Questions

Q. What analytical methods are used to quantify thiamine hydrochloride in biological matrices, and how do they ensure accuracy?

this compound is commonly quantified using high-performance liquid chromatography (HPLC) with UV or fluorescence detection. For instance, cyclodextrin-modified micellar ultra-pressure liquid chromatography (CD-MUPLC) enables simultaneous detection of thiamine, pyridoxine, and ascorbic acid in complex matrices like milk . Fluorometric methods, such as oxidation with potassium ferricyanide and extraction with isobutanol, are also employed, calibrated against quinine sulfate standards to ensure sensitivity and reproducibility . Validation includes spike-and-recovery experiments and cross-checking with certified reference materials (CRMs) to minimize matrix interference.

Q. What is the role of this compound in carbohydrate metabolism, and how is this studied experimentally?

Thiamine acts as a cofactor for enzymes like pyruvate dehydrogenase and transketolase, critical for glycolysis and the pentose phosphate pathway. Research methodologies include:

  • Enzyme activity assays : Measuring transketolase activity in erythrocyte lysates with/without added thiamine pyrophosphate (TPP) to assess deficiency .
  • Metabolic flux analysis : Using isotopically labeled glucose (e.g., ¹³C-glucose) to track carbon flow in cell cultures under thiamine-deficient vs. supplemented conditions .

Q. How is this compound stability evaluated in pharmaceutical formulations?

Stability studies involve:

  • Forced degradation : Exposing this compound to heat, light, and varying pH (e.g., pH 2–4 for aqueous solutions) to identify degradation products like thiochrome .
  • HPLC-MS : Characterizing degradation pathways and quantifying residual thiamine content over time under ICH-recommended storage conditions (e.g., 25°C/60% RH) .

Advanced Research Questions

Q. How does this compound mitigate doxorubicin (DOX)-induced cardiotoxicity, and what experimental models validate this?

Thiamine’s antioxidant properties reduce reactive oxygen species (ROS) by regenerating glutathione and inhibiting NADPH oxidase. Key methodologies:

  • In vivo models : Administering thiamine (50–150 mg/kg) to DOX-treated rodents, followed by echocardiography to measure ejection fraction and histopathology to assess myocardial fibrosis .
  • Biochemical assays : Measuring cardiac tissue levels of malondialdehyde (MDA, a lipid peroxidation marker) and superoxide dismutase (SOD) activity .
    Contradictions: Some studies report limited efficacy at high DOX doses, suggesting dose-dependent interactions requiring further pharmacokinetic modeling .

Q. What computational methods are used to study this compound hydrate forms, and how do they inform drug formulation?

  • Periodic density functional theory (DFT) : Models dehydration kinetics of this compound monohydrate vs. hemihydrate, explaining differences in NMR spectra and stability .
  • Solid-state NMR : Validates hydrogen-bonding networks in hydrates, correlating with dissolution rates and bioavailability .
  • Experimental design : Solvent-mediated crystallization screens (e.g., water/ethanol mixtures) to identify stable polymorphs for enhanced shelf-life .

Q. How can this compound act as a sulfur source in green synthesis of metal sulfides, and what mechanistic insights exist?

In hydrothermal synthesis, thiamine decomposes to release sulfide ions (S²⁻), enabling formation of Cu₁.₈S dendrites. Key steps:

  • Reaction optimization : Varying temperature (120–180°C), pH, and thiamine-to-metal ratios to control morphology .
  • Mechanistic studies : X-ray photoelectron spectroscopy (XPS) confirms sulfur speciation, while TEM tracks dendritic growth via oriented attachment .

Q. What pharmacokinetic challenges arise in thiamine supplementation studies, and how are they addressed in diverse populations?

  • Dose-response variability : Cambodian trials show nonlinear absorption at doses >500 mg, requiring population-specific pharmacokinetic models (e.g., non-compartmental analysis) .
  • Breast milk transfer : LC-MS/MS quantifies thiamine diphosphate (TDP) in milk, revealing saturation kinetics and informing infant dosing guidelines .
  • Contradictions : Oral vs. intravenous bioavailability discrepancies (e.g., 3.7% oral vs. 100% IV in deficient populations) necessitate route-specific protocols .

Q. Methodological Considerations

Q. How are covalent binding assays used to assess this compound’s toxicological potential?

  • In vitro incubation : Liver microsomes or hepatocytes are exposed to ³H-thiamine, followed by radiometric quantification of protein adducts .
  • Mass spectrometry : Identifies adduct formation sites (e.g., cysteine residues), differentiating intrinsic reactivity from metabolic activation .

Q. What strategies improve this compound’s stability in cell culture media for biotherapeutic production?

  • CHO cell media optimization : Add antioxidants (e.g., ascorbate) and buffer at pH 3.5–4.0 to prevent thiamine degradation, monitored via UPLC .
  • Post-translational modification (PTM) profiling : Glycan analysis of antibodies produced under thiamine-supplemented vs. deficient conditions to assess media impact .

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride
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InChI

InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1
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InChI Key

DPJRMOMPQZCRJU-UHFFFAOYSA-M
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Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-]
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Molecular Formula

HC12H17ON4SCl2, C12H18Cl2N4OS
Record name thiamine hydrochloride
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DSSTOX Substance ID

DTXSID0040622
Record name Thiamine hydrochloride
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Molecular Weight

337.3 g/mol
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Physical Description

Solid with a mild thiazole odor; [Merck Index] White to light yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Small white to yellowish crystals or crystalline powder; slight characteristic odour reminescent of thiazole
Record name Thiamine hydrochloride
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Record name Thiamine hydrochloride
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Solubility

Soluble in water, propylene glycol; Insoluble in ether, benzene, hexane, chloroform, Slightly soluble (in ethanol)
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CAS No.

67-03-8
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